molecular formula C13H15BrN2 B1507863 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole CAS No. 1188116-52-0

5-bromo-3-isobutyl-1-phenyl-1H-pyrazole

Cat. No.: B1507863
CAS No.: 1188116-52-0
M. Wt: 279.18 g/mol
InChI Key: LLUUVYHVMBMKFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-isobutyl-1-phenyl-1H-pyrazole (CAS 1188116-52-0) is a brominated pyrazole derivative of significant interest in medicinal chemistry and agrochemical research. Pyrazole rings are fundamental five-membered heterocyclic structures containing two adjacent nitrogen atoms, recognized as privileged scaffolds in drug discovery for their diverse biological activities . The presence of the bromine atom at the 5-position of the pyrazole core provides a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures for structure-activity relationship (SAR) studies . Researchers utilize this compound as a key intermediate in the synthesis of target molecules with potential biological activities. Published studies on pyrazole derivatives have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and antituberculosis activities . Furthermore, structurally similar 1-aryl-pyrazole compounds are investigated in the development of novel insecticidal and fungicidal agents , highlighting the value of this chemical scaffold in agrochemical research. With a molecular formula of C 13 H 15 BrN 2 and a molecular weight of 279.18 g/mol , this compound is supplied for research use only. It is strictly intended for laboratory investigations and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

1188116-52-0

Molecular Formula

C13H15BrN2

Molecular Weight

279.18 g/mol

IUPAC Name

5-bromo-3-(2-methylpropyl)-1-phenylpyrazole

InChI

InChI=1S/C13H15BrN2/c1-10(2)8-11-9-13(14)16(15-11)12-6-4-3-5-7-12/h3-7,9-10H,8H2,1-2H3

InChI Key

LLUUVYHVMBMKFI-UHFFFAOYSA-N

SMILES

CC(C)CC1=NN(C(=C1)Br)C2=CC=CC=C2

Canonical SMILES

CC(C)CC1=NN(C(=C1)Br)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The bromine atom and bulky isobutyl group in 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole distinguish it from similar compounds. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Source
This compound 5-Br, 3-isobutyl, 1-phenyl ~291.2 (calculated) Potential therapeutic applications N/A
4-Chloro analog (from ) 4-Cl, 3-triazolyl, 1-p-tolyl ~442.9 Antimicrobial activity [1]
5-Bromo-2-isopropylthiazole 5-Br, 2-isopropyl ~204.1 Material science applications [4]
5-Isobutyl-1H-pyrazol-3-amine 3-NH₂, 5-isobutyl ~153.2 Intermediate in drug synthesis [4]

Key Observations :

  • Bulkiness : The isobutyl group at position 3 may improve lipophilicity compared to smaller substituents (e.g., methyl), influencing bioavailability .

Research Findings and Implications

  • Therapeutic Design : Bromine’s larger atomic radius compared to chlorine may create stronger halogen bonds in enzyme active sites, a hypothesis supported by crystallographic data on related compounds .

Preparation Methods

Pyrazole Core Construction

One common approach starts with the condensation of phenylhydrazine and a β-diketone or β-ketoester bearing an isobutyl substituent. For example, methyl acetoacetate or ethyl pyruvate derivatives substituted with isobutyl groups have been used to generate 1-phenyl-3-isobutyl-pyrazol-5-ones, which serve as key intermediates.

  • Phenylhydrazine derivatives react with methyl acetoacetate or ethyl pyruvate bearing isobutyl substituents.
  • The reaction proceeds under reflux in ethanol or similar solvents.
  • The product is a 1-phenyl-3-isobutyl-pyrazol-5-one intermediate.

Bromination at the 5-Position

Selective bromination at the 5-position of the pyrazole ring is a critical step. The literature suggests the use of phosphorus oxybromide (POBr3) or other brominating agents under controlled temperature conditions to achieve this transformation with high regioselectivity.

  • The pyrazol-5-one intermediate is treated with phosphorus oxybromide in acetonitrile.
  • The reaction temperature is maintained between 80-90 °C for approximately 80 minutes.
  • Sodium bromide byproduct is filtered off hot.
  • The product is this compound or its ester derivatives.

Alternative Methods

Other methods involve the use of haloalkyl sulfenyl halide reagents and palladium-catalyzed coupling reactions to introduce aryl groups and alkyl substituents efficiently, avoiding hazardous reagents and improving yields.

  • 2-thio-1,3-diketone derivatives react with sulfenyl halide reagents.
  • Subsequent reaction with substituted arylhydrazines forms the pyrazole ring.
  • Palladium-catalyzed cross-coupling can be used to attach the phenyl group at N-1.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Pyrazole core formation Phenylhydrazine + isobutyl-substituted β-diketone Reflux (EtOH) 3-6 hours 80-90 Standard condensation reaction
Bromination Phosphorus oxybromide in acetonitrile 80-90 80 minutes 85-95 High regioselectivity, sodium bromide byproduct formed
Hydrolysis (if ester used) NaOH in water/ethanol Room temp 1-3 hours 90-93 Converts ester to acid if needed
Alternative coupling Pd2(dba)3, K2CO3, arylboronic acids 80-100 12-24 hours 75-85 For arylation steps avoiding hazardous reagents

Detailed Research Findings

  • The use of phosphorus oxybromide for bromination offers a streamlined process that omits the need for acetic acid or sodium bicarbonate, reducing by-products and wastewater generation.
  • The molar ratio of pyrazole intermediate to phosphorus oxybromide is optimized around 1:0.6 for maximum yield and purity.
  • Hydrolysis of ester intermediates under basic conditions (NaOH aqueous solution) efficiently yields the corresponding pyrazole carboxylic acids without harsh acidic conditions.
  • Alternative palladium-catalyzed methods provide safer and scalable routes for N-arylation and alkylation, avoiding hazardous sulfenyl chloride reagents.
  • Spectroscopic characterization (IR, HR-MS, 1H-NMR, 13C-NMR) confirms the structure and purity of synthesized compounds.

Summary Table of Preparation Routes

Method No. Starting Materials Key Reagents Advantages Limitations
1 Phenylhydrazine + isobutyl β-diketone POBr3, acetonitrile High regioselectivity, good yield Requires careful temperature control
2 2-thio-1,3-diketone + arylhydrazine Sulfenyl halide, Pd catalyst Avoids hazardous reagents Longer reaction times, more steps
3 Pyrazol-5-one esters NaOH (hydrolysis) Mild conditions, high yield Requires ester intermediate

Q & A

What are the optimized synthetic routes for 5-bromo-3-isobutyl-1-phenyl-1H-pyrazole, and how can reaction conditions be tailored to improve yield?

Level: Basic
Answer:
The synthesis of pyrazole derivatives typically involves cyclization or multi-step condensation reactions. For this compound, a common approach includes:

  • Step 1: Formation of the pyrazole core via reaction of α,β-unsaturated ketones with hydrazine derivatives under reflux conditions .
  • Step 2: Bromination at the 5-position using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C .
  • Step 3: Introducing the isobutyl group via alkylation or nucleophilic substitution, often requiring catalysts like K₂CO₃ or phase-transfer agents .

Optimization Tips:

  • Control temperature during bromination to avoid over-substitution.
  • Use anhydrous conditions for alkylation to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates .

Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

Level: Basic
Answer:
A combination of techniques ensures accurate structural confirmation:

Method Key Data Points Evidence Source
¹H/¹³C NMR - Isobutyl CH₃ protons at δ 0.9–1.2 ppm.
- Aromatic protons at δ 7.2–7.8 ppm.
IR Spectroscopy - C-Br stretch at ~550–600 cm⁻¹.
- Pyrazole ring C=N stretch at ~1600 cm⁻¹.
X-ray Crystallography - Confirms dihedral angles between phenyl and pyrazole rings.
- Validates bromine and isobutyl substituent positions.

Best Practices:

  • Compare experimental NMR shifts with computational simulations (e.g., DFT) .
  • Use single-crystal X-ray diffraction for unambiguous stereochemical assignment .

How should researchers design biological activity screens for this compound, particularly in antimicrobial or antifungal studies?

Level: Basic
Answer:
Experimental Design:

  • Target Organisms: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Controls: Include positive controls (e.g., ampicillin, fluconazole) and vehicle (DMSO) controls.
  • Assay Types:
    • Broth microdilution (MIC/MBC determination).
    • Time-kill kinetics to assess bactericidal/fungicidal activity .

Data Interpretation:

  • Compare IC₅₀ values with structurally similar pyrazoles (e.g., 5-bromo-3-methyl analogs) to infer substituent effects .

How can structure-activity relationship (SAR) studies elucidate the role of the isobutyl and bromine substituents in biological activity?

Level: Advanced
Answer:
Methodology:

  • Variation of Substituents: Syntize analogs with:
    • Different alkyl chains (e.g., methyl, tert-butyl) at position 3.
    • Halogens (Cl, I) or hydrogen at position 5 .
  • Biological Testing: Compare activity across analogs to identify critical substituents.

Case Example:

  • Replacement of bromine with hydrogen reduces electrophilicity, potentially decreasing enzyme inhibition .
  • Bulky isobutyl groups may enhance lipophilicity, improving membrane penetration in antifungal assays .

What molecular docking strategies are suitable for predicting the interaction of this compound with enzymatic targets (e.g., cytochrome P450)?

Level: Advanced
Answer:
Workflow:

Target Selection: Prioritize enzymes linked to observed bioactivity (e.g., fungal lanosterol demethylase for antifungals) .

Docking Software: Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA).

Validation: Compare docking scores with known inhibitors (e.g., fluconazole) and validate via MD simulations .

Key Parameters:

  • Assess binding affinity (ΔG) and hydrogen-bond interactions with active-site residues .
  • Evaluate steric compatibility of the isobutyl group within hydrophobic pockets .

How can contradictory reports on this compound’s bioactivity (e.g., antifungal vs. antibacterial potency) be resolved?

Level: Advanced
Answer:
Root Cause Analysis:

  • Assay Variability: Differences in microbial strains, inoculum size, or culture media .
  • Compound Stability: Check for degradation under assay conditions via HPLC .

Resolution Steps:

  • Reproduce assays using standardized CLSI/M38-A2 protocols.
  • Perform time-dependent stability studies (e.g., pH, temperature) .

How does crystallographic data inform reactivity predictions for this compound in further derivatization?

Level: Advanced
Answer:
Structural Insights:

  • Electrophilic Sites: Bromine at position 5 and the pyrazole N-2 atom are prime targets for substitution or cross-coupling (e.g., Suzuki-Miyaura) .
  • Steric Effects: The isobutyl group at position 3 may hinder reactions at adjacent positions, directing modifications to the phenyl ring .

Predictive Modeling:

  • Use Hirshfeld surface analysis to map intermolecular interactions and predict regioselectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.